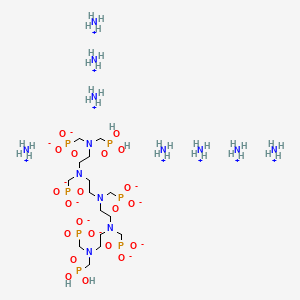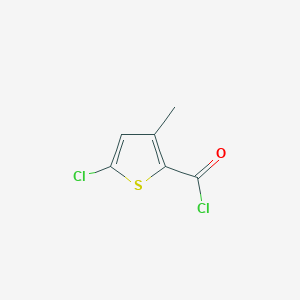
5-Chloro-3-methylthiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylthiophene-2-carbonyl chloride typically involves the chlorination of 3-methylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:
Starting Material: 3-Methylthiophene-2-carbonyl chloride.
Chlorination: The starting material is treated with thionyl chloride at a temperature range of 50-60°C.
Purification: The resulting product is purified by distillation or recrystallization to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 3-methylthiophene-2-carbonyl chloride are chlorinated using thionyl chloride in a reactor.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored to ensure optimal yield and purity.
Isolation and Purification: The product is isolated and purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thiols and related compounds are formed.
Applications De Recherche Scientifique
5-Chloro-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methylthiophene-2-carbonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylthiophene-2-carbonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
5-Chlorothiophene-2-carbonyl chloride: Similar structure but lacks the methyl group at the 3-position.
2-Chloro-5-methylthiophene: Similar structure but lacks the carbonyl chloride group.
Uniqueness
5-Chloro-3-methylthiophene-2-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
91505-30-5 |
|---|---|
Formule moléculaire |
C6H4Cl2OS |
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
5-chloro-3-methylthiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3 |
Clé InChI |
OJFSQYYYJJHKMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)

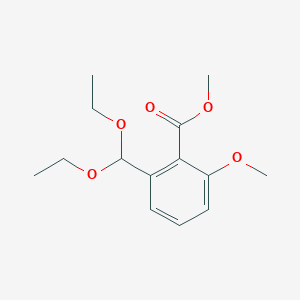

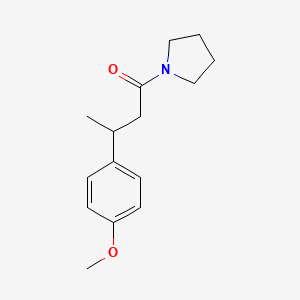
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
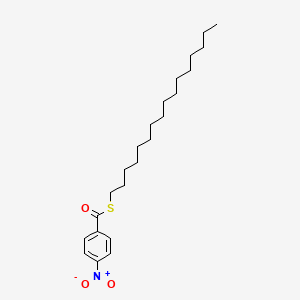
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
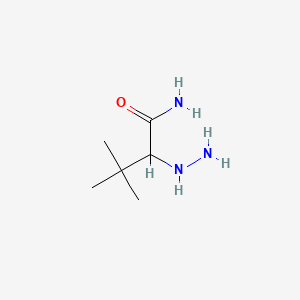
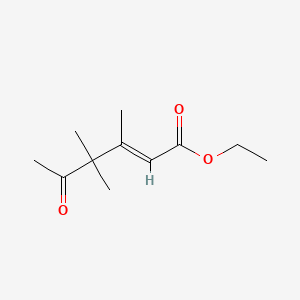
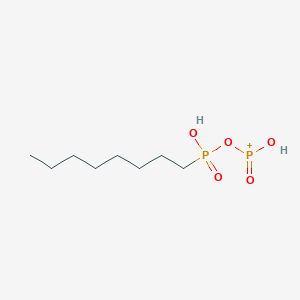
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
